molecular formula C13H17NO3S B2497971 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid CAS No. 2752-40-1

4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid

Cat. No. B2497971
CAS RN: 2752-40-1
M. Wt: 267.34
InChI Key: OZQCZEAFOVHVSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid involves complex chemical reactions, including ring cleavage and condensation processes. For instance, the ring cleavage of N-acyl- and N-(arylsulfonyl) histamines with di-tert-butyl dicarbonate, followed by several steps including alkylation and hydrogenation, provides a pathway to related compounds (Warshawsky et al., 1990). Moreover, the synthesis of potential antileukotrienic agents shows the adaptability of related sulfanyl phenyl compounds in pharmaceutical development (Jampílek et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by complex interactions and configurations. Cascade radical reactions involving alpha-(arylsulfanyl)imidoyl radicals indicate the formation of new classes of compounds through [4 + 2] and [4 + 1] radical annulations, showcasing the molecular diversity and structural possibilities (Benati et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs demonstrate a range of functionalities and reactivities. For example, the preparation of (R)- and (S)-2-alkyl-2-amino-3-(methylamino)propanoic and other 2,3-diaminoalkanoic acid derivatives highlights the compound's versatility in synthesizing various stereoisomers and exploring their chemical properties (Pfammatter & Seebach, 1991).

Physical Properties Analysis

The physical properties of such compounds are crucial for their application and synthesis. Studies focusing on the hydrogen bond studies in substituted compounds reveal the significance of intra- and intermolecular hydrogen bonding, impacting solubility, melting points, and other physical properties (Romero & Angela Margarita, 2008).

Scientific Research Applications

Environmental Sorption and Degradation

Research on phenoxy herbicides, such as 2,4-D and its derivatives, focuses on their sorption to soil and organic matter, offering insights into the environmental fate of similar compounds. These studies reveal how soil properties, such as pH, organic carbon content, and iron oxides, influence the sorption process, providing a basis for understanding the environmental behavior of related chemicals, including 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid (Werner et al., 2012).

Pharmacological Effects and Bioefficacy

The pharmacological properties of compounds like fenbufen and its metabolites, which share structural similarities with this compound, are well-documented. These studies explore the mechanisms of action, including anti-inflammatory and analgesic effects, highlighting the potential medical applications of similar compounds (Kohler et al., 1980).

Synthetic Applications

Research into the synthesis of key intermediates for pharmaceuticals provides insight into the chemical reactions and conditions favorable for producing related compounds. For example, studies on the practical synthesis of intermediates for anti-inflammatory drugs could guide the synthesis of this compound and its derivatives for various applications (Qiu et al., 2009).

Advanced Oxidation Processes

The degradation of acetaminophen by advanced oxidation processes (AOPs) and the identification of by-products offer a model for studying the breakdown of similar pharmaceutical compounds in water treatment processes. Understanding the kinetics and mechanisms of AOPs could be applied to the environmental management of waste from the synthesis and use of this compound (Qutob et al., 2022).

properties

IUPAC Name

4-methylsulfanyl-2-[(2-phenylacetyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-18-8-7-11(13(16)17)14-12(15)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQCZEAFOVHVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2752-40-1
Record name 4-(methylsulfanyl)-2-(2-phenylacetamido)butanoic acid
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